1-Methylcyclopropane-1,2-dicarbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methylcyclopropane-1,2-dicarbohydrazide is a chemical compound with the molecular formula C6H12N4O2 It is known for its unique structure, which includes a three-membered cyclopropane ring and two carbohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylcyclopropane-1,2-dicarbohydrazide typically involves the reaction of cyclopropane derivatives with hydrazine derivatives under controlled conditions. One common method includes the reaction of 1-methylcyclopropane-1,2-dicarboxylic acid with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-Methylcyclopropane-1,2-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxygen-containing derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Methylcyclopropane-1,2-dicarbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methylcyclopropane-1,2-dicarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The carbohydrazide groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules. This modulation can lead to various biological effects, including inhibition of enzyme activity and alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methylcyclopropane-1,2-dicarboxylic acid: Similar structure but lacks the hydrazide groups.
Cyclopropane-1,2-dicarbohydrazide: Similar structure but without the methyl group.
1-Methylcyclopropane-1,2-diamine: Similar structure but with amine groups instead of hydrazide groups.
Uniqueness
1-Methylcyclopropane-1,2-dicarbohydrazide is unique due to the presence of both a cyclopropane ring and carbohydrazide groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C6H12N4O2 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
1-methylcyclopropane-1,2-dicarbohydrazide |
InChI |
InChI=1S/C6H12N4O2/c1-6(5(12)10-8)2-3(6)4(11)9-7/h3H,2,7-8H2,1H3,(H,9,11)(H,10,12) |
InChI Key |
VQKQFRZEWUASTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=O)NN)C(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.